2-(4-Amino-2-chlorophenyl)acetonitrile
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Overview
Description
2-(4-Amino-2-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is characterized by the presence of an amino group, a chloro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)acetonitrile typically involves the reaction of 4-chloroaniline with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-(4-Amino-2-chlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride
- 4-Chlorobenzyl cyanide
- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
Uniqueness
2-(4-Amino-2-chlorophenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(4-amino-2-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHCLJUVIJFNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595212 |
Source
|
Record name | (4-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180150-18-9 |
Source
|
Record name | (4-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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